90-Day Mortality Reduction in Severe Alcohol-Associated Hepatitis: DUR-928 30 mg vs. Placebo
In the AHFIRM Phase 2b clinical trial (NCT04563026), DUR-928 (larsucosterol) at the 30 mg dose demonstrated a 41% relative reduction in 90-day mortality compared to placebo in patients with severe alcohol-associated hepatitis [1]. The 90 mg dose showed a 35% relative reduction [1]. Although the primary endpoint (90-day mortality or liver transplant) did not achieve statistical significance, the observed mortality trends were clinically meaningful in a disease with an average 90-day mortality rate of approximately 29% and no FDA-approved pharmacotherapy [2].
| Evidence Dimension | 90-day mortality |
|---|---|
| Target Compound Data | 30 mg: 8 deaths (7.8%); 90 mg: 10 deaths (9.8%) |
| Comparator Or Baseline | Placebo: 21 deaths (20.4%) |
| Quantified Difference | 30 mg: 41% relative reduction (P = 0.068); 90 mg: 35% relative reduction (P = 0.124) |
| Conditions | Phase 2b randomized, double-blind, placebo-controlled trial; N = 307 patients with severe AH; intravenous administration |
Why This Matters
This mortality signal differentiates DUR-928 from other investigational AH therapies that have failed to show any survival benefit in Phase 2/3 trials, informing procurement for AH-focused research programs.
- [1] Hassanein T, et al. Larsucosterol for the Treatment of Alcohol-Associated Hepatitis. NEJM Evid. 2025;4(2). View Source
- [2] Pharmacy Times. Larsucosterol Did Not Show Statistical Significance Compared With Placebo in Phase 2b AHFIRM Trial. February 18, 2025. View Source
